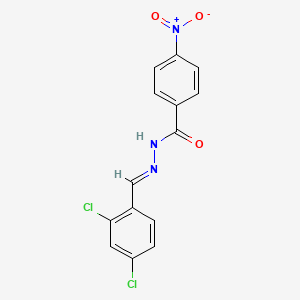![molecular formula C18H10ClF3N4 B15017322 2-(4-Chlorophenyl)-5-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15017322.png)
2-(4-Chlorophenyl)-5-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core This compound is notable for its structural complexity and the presence of functional groups such as a chlorophenyl and a trifluoromethyl group
Métodos De Preparación
The synthesis of 3-[2-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrazolo[1,5-a]pyrimidine intermediate.
Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
3-[2-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents include halides, amines, and alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming biaryl or alkene derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound exhibits promising biological activities, including anticancer, antiviral, and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, including organic semiconductors and light-emitting diodes.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other proteins and receptors, modulating various signaling pathways.
Comparación Con Compuestos Similares
3-[2-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also exhibits biological activities and is used as a scaffold for the development of kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent inhibitory activity against various kinases, this compound is structurally similar but features additional nitrogen atoms in the ring system.
The uniqueness of 3-[2-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H10ClF3N4 |
|---|---|
Peso molecular |
374.7 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-pyridin-3-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H10ClF3N4/c19-13-5-3-11(4-6-13)15-9-17-24-14(12-2-1-7-23-10-12)8-16(18(20,21)22)26(17)25-15/h1-10H |
Clave InChI |
ZREJPZXZZDNXIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B15017244.png)
![N-{2-[(2E)-2-(2-hydroxy-5-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)](/img/structure/B15017252.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}acetohydrazide](/img/structure/B15017256.png)
![6-chloro-3-[5-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B15017258.png)
![N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B15017270.png)
![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B15017282.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15017288.png)
![2-bromo-6-[(E)-(2-{4-[(2,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B15017290.png)

![N-(4-bromophenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15017295.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yl)benzamide](/img/structure/B15017301.png)
![3-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B15017313.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15017315.png)
![4-Chloro-N-({N'-[(E)-(3,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15017323.png)
